molecular formula C33H50NOPS B13651075 (R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13651075
M. Wt: 539.8 g/mol
InChI Key: APVDOIBDEOROMM-RKBNTCOGSA-N
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Description

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the tert-Butyl Phenyl Intermediate: This step involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the tert-butyl group onto the phenyl ring.

    Introduction of the Dicyclohexylphosphanyl Group: The next step involves the reaction of the intermediate with a dicyclohexylphosphanyl reagent under controlled conditions to attach the phosphanyl group.

    Formation of the Sulfinamide Moiety: The final step involves the reaction of the intermediate with a sulfinamide reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. Additionally, its bioactive properties may involve interactions with cellular receptors or enzymes, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a tert-butyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C33H50NOPS

Molecular Weight

539.8 g/mol

IUPAC Name

N-[(S)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H50NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-24,27-28,31,34H,7-12,15-18H2,1-6H3/t31-,37?/m0/s1

InChI Key

APVDOIBDEOROMM-RKBNTCOGSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Origin of Product

United States

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